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molecular formula C11H11NO4 B8289568 7-Acetyl-2,3-dihydro-1,4-benzodioxin-2-carboxamide

7-Acetyl-2,3-dihydro-1,4-benzodioxin-2-carboxamide

Cat. No. B8289568
M. Wt: 221.21 g/mol
InChI Key: SDTYJKCULNLMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06602903B2

Procedure details

150 ml of ethanol are saturated with hydrochloric acid; 6 g (27.12 mmol) of the amide obtained in Step B are then added to the medium. After 18 hours of reflux, the mixture is cooled and then filtered. The filtrate is concentrated in vacuo and the residue is taken up in water; the aqueous phase is then neutralised with solid sodium hydrogen carbonate. After extraction with dichloromethane, the organic phase is dried over magnesium sulphate, filtered and then concentrated in vacuo. The title ester is obtained in the form of a white solid after passage over a silica column (eluant: AcOEt/PE: 30/70).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[CH:6]=[CH:7][C:8]2[O:13][CH2:12][CH:11]([C:14](N)=[O:15])[O:10][C:9]=2[CH:17]=1)(=[O:4])[CH3:3].[CH2:18]([OH:20])[CH3:19]>>[C:2]([C:5]1[CH:6]=[CH:7][C:8]2[O:13][CH2:12][CH:11]([C:14]([O:20][CH2:18][CH3:19])=[O:15])[O:10][C:9]=2[CH:17]=1)(=[O:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC2=C(OC(CO2)C(=O)N)C1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 18 hours of reflux
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
After extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(OC(CO2)C(=O)OCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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